N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide
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Overview
Description
N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a cyclopentyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This may involve cyclization reactions and functional group modifications.
Attachment of the Cyclopentyloxyphenyl Group: The cyclopentyloxyphenyl group is introduced via nucleophilic substitution reactions, where the piperidine intermediate reacts with a suitable electrophile.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the piperidine intermediate with the thiophene ring, typically using amide bond formation reactions under specific conditions such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Materials Science: It is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound is used as a tool to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This can result in therapeutic effects, such as anti-inflammatory or neuroprotective actions.
Comparison with Similar Compounds
Similar Compounds
N- (Piperidin-1-ylcarbothioyl)thiophene-2-carboxamide: Shares a similar thiophene and piperidine structure but lacks the cyclopentyloxyphenyl group.
Indole Derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyloxyphenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c26-23(22-12-6-14-28-22)24-15-18-7-5-13-25(16-18)17-19-8-1-4-11-21(19)27-20-9-2-3-10-20/h1,4,6,8,11-12,14,18,20H,2-3,5,7,9-10,13,15-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGOWGZHYBVEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CN3CCCC(C3)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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